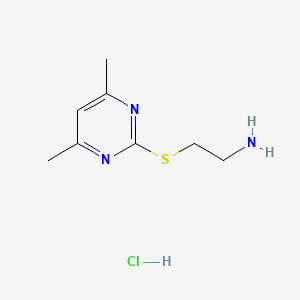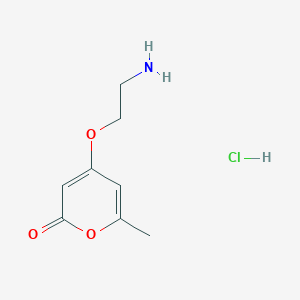
5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene
概要
説明
Compounds like “5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene” belong to a class of organic compounds known as halogenated benzenes. They are characterized by a benzene ring substituted with one or more halogens (fluorine, chlorine, bromine) .
Synthesis Analysis
The synthesis of such compounds often involves halogenation reactions, where a hydrogen atom in a molecule is replaced by a halogen . The specifics of the synthesis would depend on the particular compound and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound like this would consist of a benzene ring with various halogen atoms attached. The exact structure would depend on the positions of these atoms on the ring .Chemical Reactions Analysis
Halogenated benzenes can participate in a variety of chemical reactions. For example, they can undergo nucleophilic aromatic substitution reactions, where the halogen atom is replaced by another group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors such as the types and positions of the halogen atoms. These properties could include boiling point, melting point, density, and refractive index .科学的研究の応用
Stabilizing Counterion for Electrophilic Cations
This compound is utilized to synthesize the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion . This ion serves as a stabilizing counterion for electrophilic organic and organometallic cations, which are highly reactive species. The presence of the trifluoromethyl groups enhances the stability of the counterion, making it suitable for various electrophilic reactions in synthetic chemistry.
Nonlinear Optical Chromophores
The derivative isolation groups of this compound are introduced into the bridge in nonlinear optical chromophores . These chromophores exhibit improved electro-optic activity, which is crucial for the development of advanced photonic devices. The compound’s ability to suppress dipole-dipole interactions enhances the performance of these materials.
Derivatization Reagent in Mass Spectrometry
As a derivatization reagent, this compound is used in the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry . This application is significant in biochemical research, particularly in the study of DNA mutations and repair mechanisms.
Synthesis of Neurokinin NK1 Receptor Antagonist
The compound is involved in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists . These antagonists have therapeutic potential in treating depression, anxiety, and other neuropsychiatric disorders.
Organic Electro-Optic Materials
In the field of organic electro-optic materials, this compound contributes to the synthesis of materials with high electro-optic coefficients . These materials are essential for the modulation of light in optical communication systems, improving the speed and efficiency of data transmission.
Solubility and Compatibility Studies
The solubility characteristics of this compound, being immiscible with water, are important for understanding its behavior in various solvents . This knowledge is essential for its application in organic synthesis and material science.
Thermal Stability Assessment
The thermal stability of this compound is a key parameter in its application in high-temperature processes . Its decomposition temperature above 220°C makes it suitable for use in conditions where thermal resistance is required.
Electrophilic Addition Reactions
This compound can act as a reagent in electrophilic addition reactions due to its bromomethyl group . This functionality allows for the introduction of the compound into various organic substrates, expanding its utility in synthetic organic chemistry.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF4/c9-3-4-1-5(8(12,13)14)7(10)6(11)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRNEPFKNADEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185295 | |
| Record name | 5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1431329-80-4 | |
| Record name | 5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



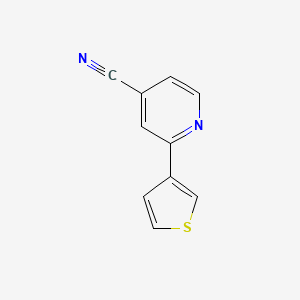
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1458006.png)

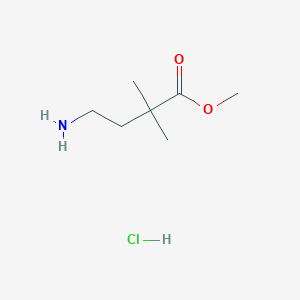
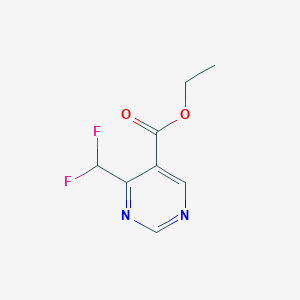
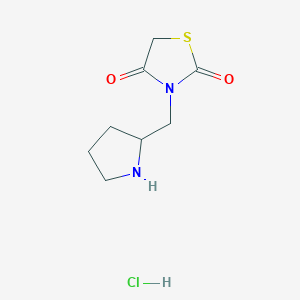
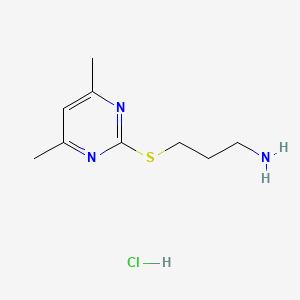
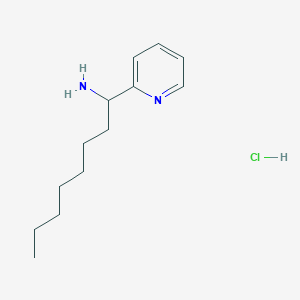


![5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1458024.png)
